molecular formula C19H14ClNS B14726134 2-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,3-benzothiazole CAS No. 6278-42-8

2-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14726134
CAS No.: 6278-42-8
M. Wt: 323.8 g/mol
InChI Key: AZNPGZMUVPIBRY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that contains both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the reaction are chosen based on their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Lacks the 4-chlorophenyl group, which may affect its biological activity and chemical properties.

    2-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,3-benzothiazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

2-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,3-benzothiazole is unique due to the presence of both phenyl and 4-chlorophenyl groups, which contribute to its distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6278-42-8

Molecular Formula

C19H14ClNS

Molecular Weight

323.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-phenyl-3H-1,3-benzothiazole

InChI

InChI=1S/C19H14ClNS/c20-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)22-19/h1-13,21H

InChI Key

AZNPGZMUVPIBRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(NC3=CC=CC=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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